molecular formula C8H10O6 B224002 1-Propene-1,2,3-tricarboxylic acid, monoethyl ester CAS No. 1321-30-8

1-Propene-1,2,3-tricarboxylic acid, monoethyl ester

Cat. No.: B224002
CAS No.: 1321-30-8
M. Wt: 202.16 g/mol
InChI Key: ANIDMCPGEUWERH-PLNGDYQASA-N
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Description

1-Propene-1,2,3-tricarboxylic acid, monoethyl ester, also known as ethyl aconitate, is an organic compound with the molecular formula C8H8O6. It is a derivative of aconitic acid and is characterized by the presence of three carboxylic acid groups and one ethyl ester group. This compound is commonly found in various plants and is used in different industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propene-1,2,3-tricarboxylic acid, monoethyl ester can be synthesized through the esterification of aconitic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux temperature to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound often involves the use of waste by-products from sugar processing, such as molasses. The molasses is treated with calcium salts to precipitate aconitic acid, which is then esterified with ethanol to produce the monoethyl ester. This method is cost-effective and utilizes readily available raw materials .

Chemical Reactions Analysis

Types of Reactions

1-Propene-1,2,3-tricarboxylic acid, monoethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of 1-Propene-1,2,3-tricarboxylic acid, such as alcohols, amides, and other esters.

Scientific Research Applications

1-Propene-1,2,3-tricarboxylic acid, monoethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propene-1,2,3-tricarboxylic acid, monoethyl ester involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes and interfere with metabolic pathways, leading to its biological effects. For example, it has been shown to affect the central nervous system by exerting sedative and anticonvulsant effects .

Comparison with Similar Compounds

1-Propene-1,2,3-tricarboxylic acid, monoethyl ester can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their chemical reactivity and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

1321-30-8

Molecular Formula

C8H10O6

Molecular Weight

202.16 g/mol

IUPAC Name

(2Z)-2-(2-ethoxy-2-oxoethylidene)butanedioic acid

InChI

InChI=1S/C8H10O6/c1-2-14-7(11)4-5(8(12)13)3-6(9)10/h4H,2-3H2,1H3,(H,9,10)(H,12,13)/b5-4-

InChI Key

ANIDMCPGEUWERH-PLNGDYQASA-N

SMILES

CCOC(=O)C=C(CC(=O)O)C(=O)O

Isomeric SMILES

CCOC(=O)/C=C(/CC(=O)O)\C(=O)O

Canonical SMILES

CCOC(=O)C=C(CC(=O)O)C(=O)O

boiling_point

172.00 °C. @ 18.00 mm Hg

density

1.096 (25°)

melting_point

260 °C

physical_description

Solid

solubility

slightly

Origin of Product

United States

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